Methyl phenyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyl oxalate can be synthesized through the esterification of oxalic acid with methanol and phenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid, methanol, and phenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: this compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Oxalic acid, methanol, phenol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Methyl phenyl oxalate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a linker in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl phenyl oxalate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of the ester functional group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved in these reactions include the ester bond, which can be cleaved by nucleophiles such as water or alcohols .
Comparison with Similar Compounds
Dimethyl oxalate: An ester of oxalic acid with two methyl groups.
Diethyl oxalate: An ester of oxalic acid with two ethyl groups.
Phenyl oxalate: An ester of oxalic acid with two phenyl groups.
Comparison: Methyl phenyl oxalate is unique in that it contains both a methyl and a phenyl group, which imparts distinct chemical properties compared to other oxalate esters. For example, the presence of the phenyl group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other oxalate esters may not be as effective .
Properties
CAS No. |
38250-12-3 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-O-methyl 2-O-phenyl oxalate |
InChI |
InChI=1S/C9H8O4/c1-12-8(10)9(11)13-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LJCNULUFLCOAKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.